
1-(But-3-ene-2-sulfonyl)-4-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-ene-2-sulfonyl)-4-phenoxybenzene is a chemical compound characterized by the presence of a but-3-ene-2-sulfonyl group attached to a phenoxybenzene structure
Vorbereitungsmethoden
The synthesis of 1-(But-3-ene-2-sulfonyl)-4-phenoxybenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of but-3-ene-2-sulfonyl chloride with 4-phenoxybenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure optimal yield. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to enhance efficiency and safety.
Analyse Chemischer Reaktionen
1-(But-3-ene-2-sulfonyl)-4-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(But-3-ene-2-sulfonyl)-4-phenoxybenzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to investigate the effects of sulfonyl-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique structure may contribute to the discovery of novel therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(But-3-ene-2-sulfonyl)-4-phenoxybenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific target.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other cellular processes. For example, it may modulate the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(But-3-ene-2-sulfonyl)-4-phenoxybenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Some similar compounds include 1-(But-3-ene-2-sulfonyl)-4-chlorobenzene and 2-(But-3-ene-2-sulfonyl)naphthalene
Uniqueness: Compared to these compounds, this compound has a distinct phenoxybenzene structure, which may contribute to its unique chemical and biological properties
Eigenschaften
CAS-Nummer |
88576-46-9 |
|---|---|
Molekularformel |
C16H16O3S |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-but-3-en-2-ylsulfonyl-4-phenoxybenzene |
InChI |
InChI=1S/C16H16O3S/c1-3-13(2)20(17,18)16-11-9-15(10-12-16)19-14-7-5-4-6-8-14/h3-13H,1H2,2H3 |
InChI-Schlüssel |
UCVZDYAHWJGQJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



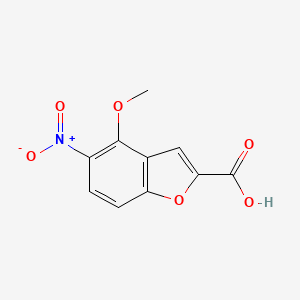
![4-[2-(2-Methoxyphenyl)ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B14393525.png)
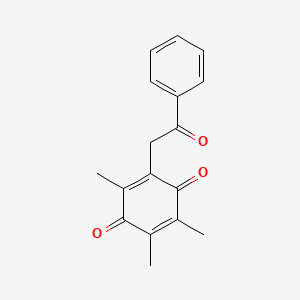
![N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14393532.png)
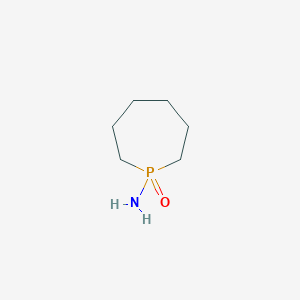
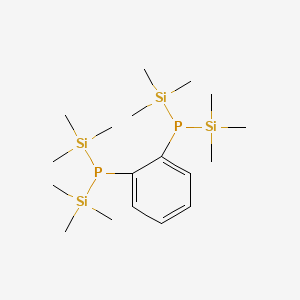
![2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14393557.png)
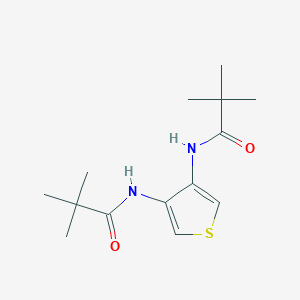
![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)
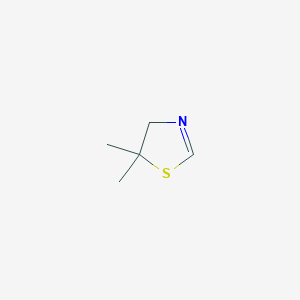
![1,3,5-Triphenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14393601.png)
![4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14393602.png)

